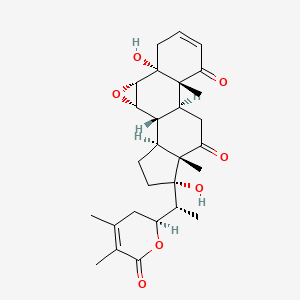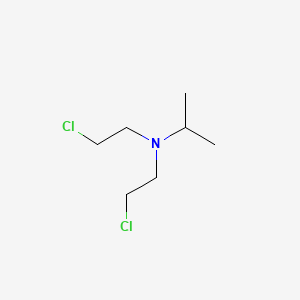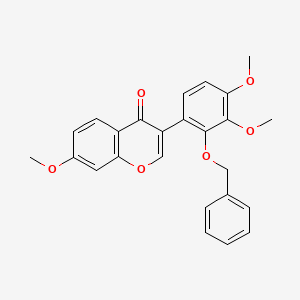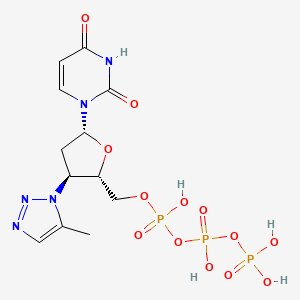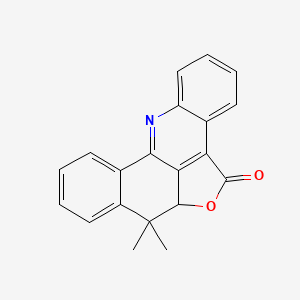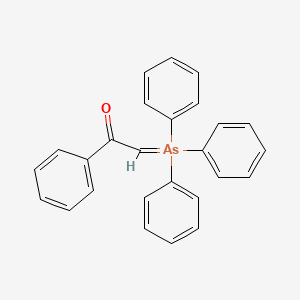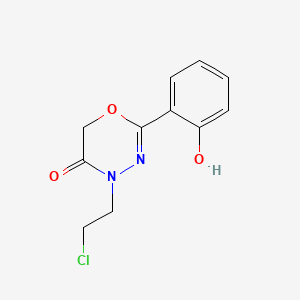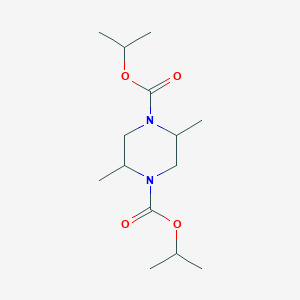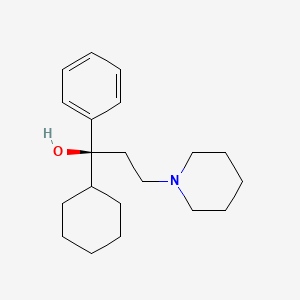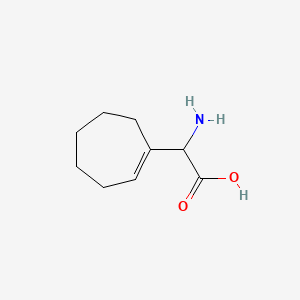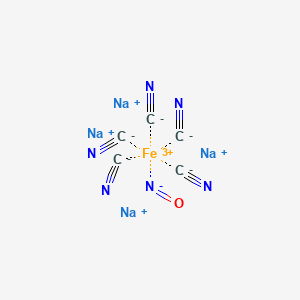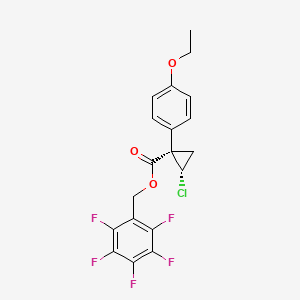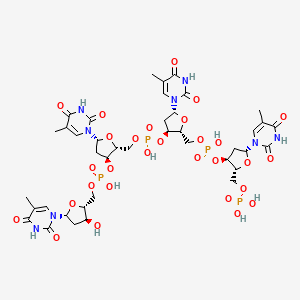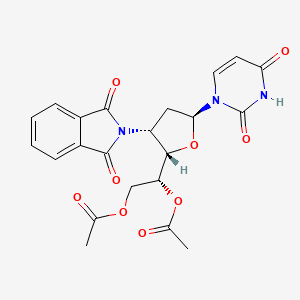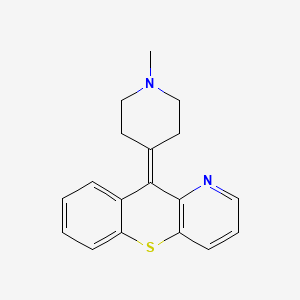
10-(N-Methylpiperidyliden-4)-1-azathioxanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a piperidine ring attached to a thioxanthene core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophenol and benzaldehyde derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the thioxanthene core with N-methylpiperidine under basic conditions.
Final Cyclization: The final step involves cyclization to form the complete this compound structure. This step may require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
10-(N-Methylpiperidyliden-4)-1-azathioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
10-(N-Methylpiperidyliden-4)-1-azathioxanthene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various thioxanthene derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用機序
The mechanism of action of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine receptors, particularly the D2 receptor, which plays a crucial role in modulating neurotransmitter activity in the brain. This binding leads to the inhibition of dopamine-mediated signaling pathways, resulting in its antipsychotic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another thioxanthene derivative with antipsychotic properties.
Fluphenazine: A phenothiazine derivative with similar pharmacological activities.
Haloperidol: A butyrophenone derivative used as an antipsychotic agent.
Uniqueness
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is unique due to its specific structural features, such as the presence of a piperidine ring and a thioxanthene core. These features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research and therapeutic applications.
特性
CAS番号 |
47124-87-8 |
|---|---|
分子式 |
C18H18N2S |
分子量 |
294.4 g/mol |
IUPAC名 |
10-(1-methylpiperidin-4-ylidene)thiochromeno[3,2-b]pyridine |
InChI |
InChI=1S/C18H18N2S/c1-20-11-8-13(9-12-20)17-14-5-2-3-6-15(14)21-16-7-4-10-19-18(16)17/h2-7,10H,8-9,11-12H2,1H3 |
InChIキー |
VDUZTAFGMNZUJR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=C2N=CC=C4)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


